1-Azabicyclo[3.1.0]hexane-6-carboxylic acid
CAS No.: 1423024-97-8
Cat. No.: VC17425323
Molecular Formula: C6H9NO2
Molecular Weight: 127.14 g/mol
* For research use only. Not for human or veterinary use.
![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid - 1423024-97-8](/images/structure/VC17425323.png)
Specification
CAS No. | 1423024-97-8 |
---|---|
Molecular Formula | C6H9NO2 |
Molecular Weight | 127.14 g/mol |
IUPAC Name | 1-azabicyclo[3.1.0]hexane-6-carboxylic acid |
Standard InChI | InChI=1S/C6H9NO2/c8-6(9)5-4-2-1-3-7(4)5/h4-5H,1-3H2,(H,8,9) |
Standard InChI Key | KFGGSPMZCYBUQG-UHFFFAOYSA-N |
Canonical SMILES | C1CC2C(N2C1)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
1-Azabicyclo[3.1.0]hexane-6-carboxylic acid features a bicyclo[3.1.0]hexane scaffold, where the nitrogen atom occupies the 1-position of the six-membered ring, and a cyclopropane ring is fused across the 1- and 3-positions. The carboxylic acid group at the 6-position introduces polarity and hydrogen-bonding capability, influencing its solubility and interaction with biological targets .
The molecular formula is inferred as C₆H₉NO₂ based on structural analogs such as 3-azabicyclo[3.1.0]hexane-6-carboxylic acid (C₆H₉NO₂) . The bicyclic structure imposes significant ring strain, particularly from the cyclopropane moiety, which impacts both reactivity and stability. Stereochemical considerations are critical, as the spatial arrangement of substituents affects biological activity and synthetic accessibility .
Synthetic Routes and Methodologies
Functionalization and Protecting Group Strategies
Biological and Pharmaceutical Applications
The rigid bicyclic framework of 1-azabicyclo[3.1.0]hexane-6-carboxylic acid makes it a promising candidate for drug discovery. Conformationally restricted amino acids are valued in medicinal chemistry for enhancing target binding and metabolic stability. For instance, the hydrochloride salt of 3-azabicyclo[3.1.0]hexane-6-carboxylic acid (C₆H₁₀ClNO₂) has been investigated for its potential as a bioactive intermediate .
Comparative studies suggest that substituents on the bicyclic core significantly influence biological activity. The trifluoromethyl (-CF₃) group in (1R,5S,6r)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane (C₆H₈F₃N) enhances lipophilicity and electron-withdrawing effects, which could improve blood-brain barrier penetration or enzyme inhibition.
Comparative Analysis of Structural Analogs
The following table summarizes key analogs of 1-azabicyclo[3.1.0]hexane-6-carboxylic acid and their properties:
These analogs demonstrate how modifications to the bicyclic core alter physicochemical properties and applicability. For example, the Boc group in C₁₁H₁₇NO₄ facilitates selective reactions at the nitrogen, while the trifluoromethyl group in C₆H₈F₃N introduces steric and electronic effects critical for target engagement .
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